molecular formula C15H25NO5 B15088746 Salbutamol-d9 (acetate)

Salbutamol-d9 (acetate)

Cat. No.: B15088746
M. Wt: 308.42 g/mol
InChI Key: FNSZTAIRFCUOBB-KYRNGWDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Salbutamol-d9 (acetate) undergoes various chemical reactions, including:

Scientific Research Applications

Salbutamol-d9 (acetate) is widely used in scientific research due to its deuterium labeling, which allows for precise quantitation during drug development processes . Its applications include:

Mechanism of Action

Salbutamol-d9 (acetate) exerts its effects by selectively binding to β2-adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby relieving bronchospasm . The deuterium labeling does not significantly alter the mechanism of action but aids in detailed pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

308.42 g/mol

IUPAC Name

acetic acid;4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)/i1D3,2D3,3D3;

InChI Key

FNSZTAIRFCUOBB-KYRNGWDOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O.CC(=O)O

Canonical SMILES

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Origin of Product

United States

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